molecular formula C13H8ClN3 B3359917 8-Chloro-5-phenylpyrido[3,2-d]pyridazine CAS No. 87987-99-3

8-Chloro-5-phenylpyrido[3,2-d]pyridazine

Cat. No.: B3359917
CAS No.: 87987-99-3
M. Wt: 241.67 g/mol
InChI Key: IUFLJNRSXFHWLV-UHFFFAOYSA-N
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Description

8-Chloro-5-phenylpyrido[3,2-d]pyridazine is a synthetic heterocyclic organic compound designed for research and development applications. The pyrido[3,2-d]pyrimidine scaffold, a closely related structural class, is recognized in medicinal chemistry as a privileged structure for its ability to interact with various biological targets . Compounds based on this core structure have been investigated as inhibitors of kinases such as HPK1, which plays a critical role in T-cell receptor signaling and is a potential target in immuno-oncology . Other derivatives have been explored for their potential use in treating viral infections . The specific pharmacological profile and research applications of this compound are subject to ongoing investigation. This product is intended for research purposes by qualified professionals and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-phenylpyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-13-12-10(7-4-8-15-12)11(16-17-13)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFLJNRSXFHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443461
Record name 8-chloro-5-phenylpyrido[3,2-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87987-99-3
Record name 8-chloro-5-phenylpyrido[3,2-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Chloro 5 Phenylpyrido 3,2 D Pyridazine and Its Derivatives

Retrosynthetic Analysis of the Pyrido[3,2-d]pyridazine Core

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the 8-Chloro-5-phenylpyrido[3,2-d]pyridazine core, the analysis primarily involves two key disconnections.

The most logical disconnection is across the pyridazine (B1198779) ring, which is an approach that simplifies the bicyclic system into a more manageable monosubstituted pyridine (B92270) precursor. This strategy recognizes that methods for forming pyridazine rings are well-established, often involving the condensation of a 1,4-dicarbonyl or related species with hydrazine (B178648). uminho.pt Therefore, the pyrido[3,2-d]pyridazine can be retrosynthetically cleaved to a 2,3-disubstituted pyridine. Specifically, a 3-aroyl-pyridine-2-carboxylic acid or its equivalent serves as a key intermediate, as the acyl group and the carboxylic acid function are perfectly positioned to form the pyridazine ring upon reaction with hydrazine.

A second disconnection targets the substituents on the core structure. The C-Cl bond at position 8 can be traced back to a hydroxyl group from a pyridazinone tautomer, a common precursor in heterocyclic chemistry. mdpi.com The phenyl group at position 5 is typically introduced early in the synthesis, often as part of the pyridine precursor itself. This leads back to a key starting material, 3-benzoyl picolinic acid. researchgate.netderpharmachemica.com This precursor itself can be disconnected via a Friedel-Crafts reaction between a picolinic acid derivative and benzene (B151609). researchgate.netderpharmachemica.com This multi-step retrosynthetic pathway is outlined below:

Retrosynthetic Pathway

Target Molecule Intermediate 1 Intermediate 2 Starting Materials

Classical Synthetic Approaches for Pyrido[3,2-d]pyridazine Ring Systems

Classical methods for the synthesis of fused heterocyclic systems like pyrido[3,2-d]pyridazines have been foundational and remain relevant. These approaches typically involve the stepwise construction of the ring system from functionalized precursors.

A primary and general method for constructing the pyrido[3,2-d]pyridazine skeleton involves the cyclocondensation of an appropriately substituted pyridine precursor with hydrazine. uminho.pt The key starting material for this approach is often an ortho-acylpyridinecarboxylic acid. uminho.pt

In a specific example, the synthesis of 5-phenylpyrido[3,2-d]pyridazine-8(7H)-one is achieved through the reaction of 3-benzoyl picolinic acid with hydrazine hydrate (B1144303). researchgate.netderpharmachemica.com This reaction proceeds via a condensation mechanism where the two nitrogen atoms of hydrazine react with the two carbonyl groups (one from the benzoyl group and one from the carboxylic acid) of the pyridine precursor. The reaction is typically carried out in a high-boiling solvent such as n-butanol to facilitate the dehydration and subsequent ring closure. researchgate.netderpharmachemica.com The resulting product, a pyridopyridazinone, exists in tautomeric equilibrium with its hydroxy-pyridazine form and serves as a direct precursor to the target chlorinated compound. mdpi.comresearchgate.net

Cyclocondensation Reaction

Pyridine Precursor Reagent Conditions Product Reference

The pyridazinone can then be converted to this compound by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

The elaboration of the necessary pyridine precursors often employs classic electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. numberanalytics.com This powerful carbon-carbon bond-forming reaction is used to introduce the acyl group onto an aromatic ring. nih.govrsc.org

In the synthesis of the key intermediate, 3-benzoyl picolinic acid, a Friedel-Crafts reaction is performed between picolinic acid anhydride (B1165640) and dry benzene. researchgate.netderpharmachemica.com This reaction is catalyzed by a Lewis acid, such as anhydrous aluminum chloride, which activates the acid anhydride for electrophilic attack on the benzene ring. nih.gov This step is crucial as it installs the phenyl group at the desired position, which ultimately becomes the 5-phenyl substituent in the final heterocyclic product. The use of picolinic acid anhydride ensures that acylation occurs at the 3-position of the pyridine ring.

Friedel-Crafts Acylation for Precursor Synthesis

Substrate Reagent Catalyst Product Reference

Annulation refers to the strategy of building a new ring onto an existing molecular scaffold. nih.gov In the context of pyrido[3,2-d]pyridazine synthesis, this involves the formation of the pyridazine ring onto a pre-functionalized pyridine. The cyclocondensation reaction described previously is a prime example of such an annulation strategy. researchgate.netderpharmachemica.com

The strategy hinges on having two reactive functional groups on the pyridine ring in an ortho relationship, which can react with a binucleophilic reagent to close the second ring. For the pyrido[3,2-d]pyridazine system, the ideal precursors are 3-acyl-2-pyridinecarboxylic acids or their derivatives (like esters or nitriles). uminho.pt The reaction with hydrazine or its derivatives provides a direct route to the pyridazine ring. This approach is versatile, as variations in the acyl group on the pyridine ring and the use of substituted hydrazines allow for the synthesis of a diverse library of pyrido[3,2-d]pyridazine derivatives.

Modern Catalytic Transformations in Pyrido[3,2-d]pyridazine Synthesis

While classical methods are robust, modern catalytic transformations offer milder conditions, greater functional group tolerance, and higher efficiency. Palladium-catalyzed cross-coupling reactions are particularly significant in this regard. sigmaaldrich.comuwindsor.ca

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds, especially for creating biaryl systems. acs.org These reactions are highly relevant for the synthesis and functionalization of heterocyclic scaffolds like pyrido[3,2-d]pyridazine.

Although a specific palladium-catalyzed synthesis for this compound is not extensively detailed in the provided literature, the general methodology can be readily applied. For instance, a Suzuki-Miyaura reaction could be envisioned to introduce the phenyl group at the C5 position. This would involve the coupling of a halogenated pyrido[3,2-d]pyridazine precursor (e.g., 5-bromo-8-chloropyrido[3,2-d]pyridazine) with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical and can influence the reaction's efficiency and selectivity. acs.org

Hypothetical Suzuki-Miyaura Cross-Coupling

Heterocyclic Precursor Coupling Partner Catalyst System Product

This modern approach offers a powerful alternative to the classical Friedel-Crafts route for installing the aryl substituent, potentially allowing for a broader range of derivatives to be synthesized under milder conditions.

Transition Metal-Mediated Cyclization Pathways

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex heterocyclic structures. cooplassomption.comelsevier.commdpi.com While the direct cyclization of 3-benzoyl picolinic acid with hydrazine is not metal-mediated, transition metals play a vital role in synthesizing the necessary precursors and in constructing analogous heterocyclic systems. researchgate.netderpharmachemica.com The principles of these catalytic reactions are central to the broader field of pyridazine synthesis.

Copper-catalyzed reactions, for instance, are widely employed for the synthesis of various pyridazine derivatives. beilstein-journals.orgorganic-chemistry.org Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to produce 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org This highlights the utility of copper in forming the core pyridazine ring.

Furthermore, palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl substituents, such as the phenyl group at the C5 position of the target molecule. Methodologies like Suzuki-Miyaura or Stille coupling are standard procedures for creating carbon-carbon bonds between heterocyclic cores and aryl groups, offering a versatile strategy for generating a wide array of derivatives.

The table below summarizes a general, established pathway for the precursor of the title compound.

Table 1: Synthesis of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one

StepReactantsReagents/ConditionsProductReference
1Picolinic acid anhydride, BenzeneFriedel-Crafts conditions3-Benzoyl picolinic acid researchgate.netderpharmachemica.com
23-Benzoyl picolinic acidHydrazine hydrate, n-butanol, reflux5-phenylpyrido[3,2-d]pyridazin-8(7H)-one researchgate.netderpharmachemica.com

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques such as microwave-assisted synthesis are increasingly being adopted.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govgeorgiasouthern.edu This technology has been successfully applied to the synthesis of various pyridazinone and fused pyridazine derivatives. asianpubs.orgtandfonline.commdpi.com

In the context of pyridopyridazine (B8481360) synthesis, microwave assistance can be applied to several key steps. For example, the condensation reaction between a keto-acid precursor and hydrazine hydrate to form the pyridazinone ring can be significantly accelerated. asianpubs.org Instead of hours of refluxing under conventional conditions, microwave-assisted protocols can often achieve the desired transformation in a matter of minutes. asianpubs.orgmdpi.com This rapid heating minimizes the formation of side products and simplifies purification.

The benefits of microwave-assisted synthesis for related heterocyclic systems are well-documented. For instance, the synthesis of various pyridazine derivatives has been achieved with practical yields using microwave heating, where conventional methods were less effective. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Pyridazinone Formation

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours (e.g., 3.5-5.2 h)Minutes (e.g., 1-3 min) asianpubs.org
Energy SourceOil bath / Heating mantleMicrowave reactor (e.g., 500 W) mdpi.com
YieldModerate to goodGood to excellent georgiasouthern.edu
Side ProductsMore likelyOften reduced nih.gov

Considerations for Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity, particularly for multi-step syntheses and for scaling up production. researchgate.netingentaconnect.com For the synthesis of this compound, several parameters can be fine-tuned.

Catalyst and Reagent Stoichiometry : In the initial Friedel-Crafts acylation, the ratio of Lewis acid catalyst to reactants is critical. For the subsequent chlorination step, using an equimolar amount of POCl₃, especially in a sealed reactor, can improve safety and reduce waste compared to using a large excess, which is common in older protocols. nih.gov The addition of PCl₅ can sometimes promote the reaction for particularly stubborn substrates. researchgate.net

Solvent Choice : The choice of solvent can influence reaction rates and selectivity. While some modern chlorination protocols are performed solvent-free, nih.gov the initial cyclization reaction relies on a high-boiling solvent like n-butanol to drive the reaction to completion. researchgate.net In other cyclizations, such as copper-catalyzed routes, switching the solvent from acetonitrile (B52724) (MeCN) to acetic acid (AcOH) can change the product outcome from a dihydropyridazine (B8628806) to the fully aromatized pyridazine. organic-chemistry.org

Temperature and Reaction Time : These two parameters are intrinsically linked. Optimization studies for pyridazine synthesis via aza-Diels-Alder reactions have shown that temperature significantly influences product selectivity and yield. organic-chemistry.org In the chlorination step, heating at a controlled temperature (e.g., 140–160 °C) for a set time (e.g., 2 hours) in a sealed vessel provides a reproducible and high-yielding method. nih.gov Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid degradation of the product. researchgate.net

Work-up Procedure : The method of quenching and purification is vital. Quenching excess POCl₃ must be done carefully by slowly adding the reaction mixture to ice water to manage the highly exothermic reaction. asianpubs.org Subsequent neutralization with a base like sodium bicarbonate (NaHCO₃) is necessary to isolate the chlorinated product, which can be susceptible to hydrolysis back to the starting pyridazinone if the conditions are not carefully controlled. researchgate.net

Reaction Chemistry and Functionalization of 8 Chloro 5 Phenylpyrido 3,2 D Pyridazine and Its Derivatives

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the 8-position of the 8-chloro-5-phenylpyrido[3,2-d]pyridazine ring system is activated towards nucleophilic aromatic substitution. This reactivity allows for the introduction of a variety of functional groups, providing a versatile platform for the synthesis of a wide range of derivatives.

The reaction with sodium azide in ethanol, for instance, leads to the displacement of the chloro group and the formation of the corresponding tetrazole derivative. Furthermore, reactions with both aliphatic and aromatic amines proceed to yield a series of 8-amino substituted derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) also readily displaces the chlorine atom to furnish 8-hydrazino-5-phenylpyrido[3,2-d]pyridazine, a key intermediate for further heterocyclic synthesis.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent/ConditionsProduct
AzideSodium azide, ethanol, reflux5-Phenyltetrazolo[1,5-b]pyrido[3,2-d]pyridazine
Aliphatic Aminese.g., Alanine, β-Alanine8-(Alkylamino)-5-phenylpyrido[3,2-d]pyridazine derivatives
Aromatic Aminese.g., Aniline8-(Arylamino)-5-phenylpyrido[3,2-d]pyridazine derivatives
HydrazineHydrazine hydrate, n-butanol, reflux8-Hydrazino-5-phenylpyrido[3,2-d]pyridazine

Derivatization via Condensation and Cyclization Reactions

The derivatives of this compound, particularly those obtained through nucleophilic substitution at the 8-position, serve as versatile precursors for a variety of condensation and cyclization reactions, leading to the formation of diverse fused and appended heterocyclic systems.

The acetohydrazide derivative, 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide, which can be conceptually derived from the chloro-compound via an ether linkage, is a key intermediate for the synthesis of hydrazones. Reaction of this acetohydrazide with various aromatic aldehydes, such as benzaldehyde, p-chlorobenzaldehyde, and p-methoxybenzaldehyde, in a refluxing ethanol/acetic acid mixture, yields the corresponding N-arylidene acetohydrazide derivatives (hydrazones) nih.govresearchgate.netderpharmachemica.com.

These hydrazones are not merely final products but are themselves reactive intermediates for further transformations. For example, treatment with thioglycolic acid can lead to the formation of thiazolidinone derivatives nih.govresearchgate.netderpharmachemica.com.

The 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide intermediate is a cornerstone for the construction of several five-membered heterocycles.

Oxadiazoles: Cyclization of the acetohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide affords a 1,3,4-oxadiazole-2-thiol derivative. Additionally, reaction with benzoic acid in the presence of phosphorus oxychloride yields a 2,5-disubstituted 1,3,4-oxadiazole nih.govresearchgate.netderpharmachemica.com.

Thiadiazoles and Triazoles: Reaction of the acetohydrazide with phenyl isothiocyanate can lead to the formation of either a thiadiazole or a triazole derivative depending on the reaction conditions nih.govresearchgate.netderpharmachemica.com.

Thiazolidines: As mentioned previously, the condensation of N-arylidene acetohydrazide derivatives with thioglycolic acid provides a route to 4-thiazolidinones nih.govresearchgate.netderpharmachemica.com.

Pyrazoles: The reaction of N-arylidene acetohydrazides with ethyl chloroacetate, followed by refluxing in a high-boiling solvent like dichlorobenzene, can yield pyrazole derivatives nih.govresearchgate.netderpharmachemica.com.

Table 2: Synthesis of Fused and Appended Heterocycles

Starting MaterialReagent(s)Product Heterocycle
Acetohydrazide derivativePhenyl isothiocyanateThiadiazole/Triazole
Acetohydrazide derivativeCarbon disulfide, KOH1,3,4-Oxadiazole
Acetohydrazide derivativeBenzoic acid, POCl₃1,3,4-Oxadiazole
Hydrazone derivativesThioglycolic acidThiazolidine
Hydrazone derivativeEthyl chloroacetatePyrazole

The this compound scaffold can be further elaborated to construct additional fused heterocyclic rings, leading to complex polycyclic systems.

Pyridofused Pyrimidines: The reaction of this compound with amino acids such as alanine and β-alanine, followed by cyclization with acetic anhydride (B1165640), can lead to the formation of fused pyrimidine-4-one and imidazole derivatives, respectively.

Pyridofused Triazoles: The reaction of the 8-chloro precursor with phenylhydrazide directly yields a triazole derivative.

Pyridofused Tetrazoles: As noted in section 3.1, the reaction of this compound with sodium azide in refluxing ethanol provides a direct route to the tetrazolo[1,5-b]pyrido[3,2-d]pyridazine ring system.

Electrophilic Substitution Reactions on the Phenyl and Pyridazine (B1198779) Rings

The pyridopyridazine (B8481360) ring system is electron-deficient in nature, which generally deactivates it towards electrophilic aromatic substitution. Consequently, any electrophilic attack is more likely to occur on the appended phenyl ring at the 5-position. The phenyl ring is expected to be deactivated by the electron-withdrawing effect of the pyridopyridazine core.

Should an electrophilic substitution reaction be forced, for instance through the use of strong acids and high temperatures, the substitution on the phenyl ring would be directed to the meta-position relative to the point of attachment to the pyridopyridazine ring. Electrophilic attack on the pyridopyridazine ring itself would be highly disfavored and would require harsh reaction conditions. To date, specific studies detailing the electrophilic substitution on this compound are not widely reported in the literature, and these predictions are based on the general electronic properties of similar heterocyclic systems.

Oxidation and Reduction Chemistry of the Heterocyclic System

The oxidation and reduction chemistry of this compound is another avenue for its functionalization, primarily targeting the nitrogen atoms of the heterocyclic core or the unsaturation of the rings.

Oxidation: The nitrogen atoms in the pyridopyridazine system, particularly the one on the pyridazine ring not adjacent to the fused pyridine (B92270) ring, are susceptible to oxidation to form N-oxides. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can exhibit altered reactivity and solubility profiles.

Reduction: The pyridopyridazine ring system can undergo reduction under various conditions. Catalytic hydrogenation, for example using a palladium or platinum catalyst under a hydrogen atmosphere, would be expected to reduce the pyridine ring preferentially, leading to a tetrahydropyrido[3,2-d]pyridazine derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would influence the extent and selectivity of the reduction. Chemical reduction with hydride reagents such as sodium borohydride is generally not effective for the reduction of electron-deficient aromatic rings like pyridine and pyridazine. More powerful reducing agents like lithium aluminum hydride might effect some reduction, but such reactions can be complex and may lead to a mixture of products. Specific experimental data on the oxidation and reduction of this compound is limited in the available literature.

Functional Group Interconversions and Side-Chain Modifications

The strategic modification of the 5-phenylpyrido[3,2-d]pyridazine core is crucial for developing novel compounds with tailored properties. Functional group interconversions and the introduction of diverse side-chains, particularly at the C8 position, have been explored through various synthetic pathways. These modifications often begin with either the 8-chloro derivative or its corresponding 8-oxo analogue, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one.

A primary route for functionalization involves the nucleophilic displacement of the chlorine atom at the 8-position. This reactive site allows for the introduction of nitrogen-based nucleophiles, which can serve as handles for further elaboration. For instance, the reaction of chloro-substituted pyridazines with hydrazine hydrate is a well-established method to produce hydrazinyl derivatives. iau.irnih.gov This transformation is pivotal as the resulting hydrazinyl group can undergo subsequent cyclization reactions. Diazotization of a hydrazinylpyridazine, for example, can yield a fused tetrazolo[1,5-b]pyridazine ring system. iau.irdtic.mil

Alternatively, a significant body of research focuses on the functionalization of the tautomeric form, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one. This pyridazinone serves as a versatile precursor for introducing a variety of side-chains via its oxygen atom. researchgate.netderpharmachemica.com The typical sequence commences with O-alkylation, followed by conversion of the introduced ester functionality into a reactive acid hydrazide. This key intermediate, 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide, is then employed in a series of cyclization and condensation reactions to generate a diverse library of derivatives. researchgate.netderpharmachemica.com

The acid hydrazide can be reacted with various one-carbon electrophiles to construct five-membered heterocyclic rings. For example, treatment with phenyl isothiocyanate can lead to oxadiazole or thiadiazole derivatives, while reaction with carbon disulfide in the presence of potassium hydroxide yields an oxadiazole-2-thiol. researchgate.net Furthermore, condensation of the acid hydrazide with aromatic aldehydes produces N-arylidene acetohydrazide derivatives. researchgate.netderpharmachemica.com These hydrazones are valuable intermediates themselves and can be further cyclized. A notable example is their reaction with thioglycolic acid to form substituted thiazolidinones. researchgate.netderpharmachemica.com

These methodologies highlight the chemical tractability of the 5-phenylpyrido[3,2-d]pyridazine scaffold, allowing for extensive modification of the C8-substituent. The resulting derivatives, featuring diverse heterocyclic side-chains, are synthesized for further investigation.

Table 1: Functionalization Reactions Starting from 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one Derivatives

Starting MaterialReagent(s)ProductReference
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazidePhenyl isothiocyanate5-((5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-N-phenyl-1,3,4-oxadiazole-2-amine researchgate.net
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazidePhenyl isothiocyanate, KOH5-((5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol researchgate.net
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazideCarbon disulfide, KOH5-((5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-1,3,4-oxadiazole-2-thiol researchgate.net
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazideBenzoic acid, POCl₃2-Phenyl-5-((5-phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-1,3,4-oxadiazole researchgate.net
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazideBenzaldehydeN'-Benzylidene-2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide researchgate.net
2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazidep-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide researchgate.net
N'-Benzylidene-2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazideThioglycolic acid2-(5-Phenylpyrido[3,2-d]pyridazin-8-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide researchgate.net

Computational and Theoretical Investigations of 8 Chloro 5 Phenylpyrido 3,2 D Pyridazine Chemistry

Quantum Mechanical Calculations and Electronic Structure Analysis

No published research is available on the quantum mechanical calculations and electronic structure analysis of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine.

Semiempirical Methods (e.g., AM1) for Initial Geometries and Electronic Properties

There are no specific studies that have utilized semiempirical methods such as AM1 to determine the initial geometries and electronic properties of this compound.

Density Functional Theory (DFT) for Ground State Properties and Spectra Prediction

No literature could be found that employs Density Functional Theory (DFT) to investigate the ground state properties or predict the spectra of this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

There is no available research detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscape of this compound.

Theoretical Studies of Reaction Mechanisms and Pathways

No theoretical studies concerning the reaction mechanisms and pathways of this compound have been published.

Transition State Localization and Energy Barrier Determination

There are no findings on the localization of transition states or the determination of energy barriers for reactions involving this compound.

Computational Prediction of Reaction Selectivity and Yields

No computational predictions regarding the reaction selectivity and yields for this compound are documented in the scientific literature.

In Silico Prediction of Chemical and Biological Activity Spectra

The initial stages of drug discovery and materials development can be significantly accelerated through the use of computational, or in silico, methods. These techniques predict the biological activity and physicochemical properties of a molecule based on its structure, allowing for the prioritization of compounds for synthesis and experimental testing. For this compound, while specific experimental data is sparse, its activity spectrum can be hypothesized based on established computational models and the known activities of related pyridazine (B1198779) derivatives.

Modern computational tools offer a suite of methods to predict a compound's potential biological activities. researchgate.net One of the primary approaches is the Quantitative Structure-Activity Relationship (QSAR) paradigm. researchgate.netbio-hpc.eu QSAR models are built by correlating the structural or physicochemical properties of a set of known active compounds with their biological effects. bio-hpc.eu These models can then be used to predict the activity of new, untested molecules like this compound.

The process typically involves:

Descriptor Calculation: Quantifying various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity.

Model Generation: Using machine learning algorithms to build a predictive model based on a "training set" of compounds with known activities. researchgate.net

Validation: Testing the model's predictive power on an external "test set" of compounds not used in the model's creation.

For pyridazine and related heterocyclic systems, in silico studies have been successfully used to predict a wide range of biological activities. nih.govresearchgate.netjocpr.com For instance, various pyridazine derivatives have been computationally screened for their potential as anti-inflammatory, anticonvulsant, and anti-diabetic agents. nih.govresearchgate.netjocpr.com Web-based platforms like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict thousands of biological activities, including pharmacological effects and mechanisms of action, based on a vast database of known active substances. clinmedkaz.orgbmc-rm.org

Given the structural motifs present in this compound (a pyridazine core, a phenyl group, and a chloro-substituent), a hypothetical in silico screening could reveal potential activities commonly associated with this class of compounds. A table of such potential activities, which could be investigated for this specific molecule, is presented below.

Predicted Biological ActivityRationale based on Structural AnalogsPotential Mechanism of Action
Anti-inflammatory Pyridazin-3(2H)-one derivatives are known for their anti-inflammatory properties. nih.govInhibition of inflammatory enzymes (e.g., COX, LOX), modulation of cytokine production.
Anticonvulsant 5-substituted pyrido(2,3-d)pyridazin-8(7H)-one derivatives have shown anticonvulsant activity in preclinical models. jocpr.comModulation of ion channels (e.g., sodium channels) or neurotransmitter receptors (e.g., GABA receptors).
Antidiabetic Certain pyridazine derivatives have demonstrated alpha-amylase inhibitory activity in in vitro and in silico studies. researchgate.netInhibition of carbohydrate-metabolizing enzymes.
Kinase Inhibition Pyrazine derivatives have been identified as potential inhibitors of Pim-1 kinase, a target in cancer therapy. researchgate.netCompetitive binding at the ATP-binding site of protein kinases.
AChE Inhibition Structure-activity relationship studies have been conducted on pyridazine analogues as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. science.govInhibition of acetylcholinesterase, leading to increased acetylcholine (B1216132) levels.

This predictive approach allows researchers to form hypotheses and design targeted experiments, thereby optimizing the research and development process.

Theoretical Frameworks for Electrochemiluminescence Phenomena

Electrochemiluminescence (ECL) is a process where light is generated from excited-state species produced during electrochemical reactions at an electrode surface. nih.gov It is a highly sensitive detection method used in various analytical applications. nih.gov The theoretical understanding of ECL phenomena is crucial for designing new luminescent probes and improving analytical techniques. While direct ECL studies on this compound are not available, its structural similarity to known ECL agents, such as the luminol (B1675438) analogue L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione), suggests it may possess ECL properties. nih.gov The theoretical frameworks used to describe such phenomena would therefore be applicable.

ECL can be broadly categorized into two main pathways: the annihilation pathway and the co-reactant pathway. The annihilation pathway involves the electrochemical generation of both radical cations and anions of the luminophore, which then react to produce an excited state. The co-reactant pathway, more common in analytical applications, involves the electrochemical reaction of the luminophore and a co-reactant (like hydrogen peroxide or tripropylamine) to generate the light-emitting species. nih.govnih.gov

ECL imaging is a powerful technique for visualizing chemical processes and bio-activities at surfaces. nih.govresearchgate.netresearchgate.net It often involves measuring the concentration gradients of diffusive molecules produced or consumed by biosamples, such as cells or beads, placed on an electrode. nih.govresearchgate.netresearchgate.net The extended spherical diffusion theory is a novel theoretical approach developed to analyze the ECL signals originating from spherical biosamples on a flat electrode surface. researchgate.net

This theory models the diffusion of molecules to and from a spherical object on a planar electrode. It provides a mathematical equation that describes the concentration profile of the diffusing species over the entire electrode area. nih.govresearchgate.net By fitting the experimental ECL intensity profile to this theoretical model, one can accurately calculate the flux of molecules from the biosample. researchgate.net This is particularly useful for quantifying the activity of enzymes or the respiration rate of cells. researchgate.net

The key aspects of the extended spherical diffusion theory include:

It is based on the common spherical diffusion theory but adapted for a spherical source on a flat plane. nih.govresearchgate.net

It provides a more accurate analysis than previous simulation-based methods. researchgate.net

The theory can be validated by comparing its predictions with simulated analyses and experimental ECL imaging data. nih.govresearchgate.net

Should this compound be developed as an ECL probe, this theoretical framework would be essential for interpreting ECL imaging data where the compound is used to detect analytes diffusing from spherical sources.

The core of any ECL process is the sequence of chemical reactions that leads to the formation of an electronically excited state, which then relaxes by emitting a photon. nih.gov Modeling this process involves understanding the electrochemical generation of reactive intermediates and the subsequent chemical steps.

For luminol and its analogues, the ECL mechanism typically involves the electrochemical oxidation of the luminophore in the presence of a co-reactant like hydrogen peroxide (H₂O₂). rsc.org The general steps are:

Electrochemical Oxidation: The luminophore is oxidized at the electrode surface to form a radical cation.

Reaction with Co-reactant: This radical intermediate reacts with the co-reactant (or its byproducts) through a series of steps.

Formation of an Unstable Intermediate: These reactions lead to a highly unstable peroxide intermediate, often an endoperoxide. jocpr.com

Decomposition and Excitation: The unstable intermediate decomposes, releasing energy and forming the final product (e.g., an aminophthalate derivative in the case of luminol) in an electronically excited state. jocpr.com

Light Emission: The excited state species relaxes to its ground state by emitting a photon.

The efficiency and color of the emitted light depend on the chemical structure of the luminophore and the specific reaction pathway. Theoretical modeling, often employing quantum chemical calculations, can be used to investigate the energetics of these reaction steps, the stability of intermediates, and the properties of the excited state. tjnpr.org For a novel compound like this compound, such modeling could predict its ECL potential, the likely mechanism, and the expected emission wavelength, guiding its potential application as an ECL probe.

Advanced Research Applications and Methodological Development Utilizing Pyridopyridazine Derivatives

Development of Chemiluminescent Probes for Reactive Species Detection

Pyridopyridazine (B8481360) derivatives are at the forefront of developing highly sensitive chemiluminescent probes for the detection of reactive species, which are pivotal in understanding various biological and chemical processes. Their unique structural framework allows for strong light emission upon reaction with specific analytes.

Mechanism of L-012 (a related pyridopyridazine) as a Chemiluminescent Indicator

L-012, chemically known as 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a luminol-based pyridopyridazine derivative that serves as a powerful chemiluminescent probe. nih.gov Its mechanism is a key example of how this class of compounds functions. Unlike some other probes, L-012 was initially thought to be less prone to redox cycling, making it appear reliable for detecting superoxide (B77818) (O₂·⁻) from sources like NADPH oxidases (Nox). nih.gov However, further research has refined this understanding.

The chemiluminescence of L-012 is significantly enhanced in the presence of peroxidases, such as horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂). nih.gov The currently accepted mechanism suggests that the oxidation of L-012 by the HRP/H₂O₂ system leads to the production of superoxide from molecular oxygen. nih.gov This self-generated superoxide is a major contributor to the resulting luminescence, which is notably inhibitable by superoxide dismutase (SOD). nih.govsigmaaldrich.com It has been clarified that superoxide alone does not directly react with L-012 to produce light. nih.govsigmaaldrich.com Instead, the process involves a peroxidase-mediated oxidation cycle. nih.gov This nuanced mechanism is crucial for the accurate interpretation of data from assays using L-012 and related compounds.

Component Role in L-012 Chemiluminescence Reference
L-012Luminol-based chemiluminescent probe nih.govnih.gov
Peroxidase (e.g., HRP)Catalyzes the oxidation of L-012 nih.govresearchgate.net
Hydrogen Peroxide (H₂O₂)Co-substrate for peroxidase nih.govresearchgate.net
Molecular OxygenSource for the generation of superoxide during the reaction nih.gov
Superoxide (O₂·⁻)Key species responsible for the majority of the light signal nih.govbmglabtech.com
Superoxide Dismutase (SOD)Inhibits chemiluminescence by scavenging superoxide nih.govnih.gov

Quantitative Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

L-012 has proven to be a highly sensitive tool for the quantitative detection of both reactive oxygen species (ROS) and reactive nitrogen species (RNS). medchemexpress.comrndsystems.comepa.gov It exhibits a significantly stronger luminescence yield compared to other probes like luminol (B1675438) and MCLA, allowing for the detection of even minute amounts of reactive species. nih.govnih.gov This high sensitivity makes it invaluable for both in vitro and in vivo applications. rndsystems.comepa.gov

In cellular systems, L-012 is used to measure superoxide production from activated cells, such as human eosinophilic leukemia cells, and has been instrumental in studying the activity of NADPH oxidase. nih.govbmglabtech.com The specificity of detection for superoxide can be confirmed by the complete abolition of the chemiluminescent signal upon the addition of superoxide dismutase (SOD). nih.govbmglabtech.com Furthermore, L-012 has been successfully employed for the noninvasive imaging of ROS and RNS in living organisms, providing real-time insights into inflammatory processes. epa.gov The signal generated by L-012 in these models is dependent on the presence of ROS/RNS, as demonstrated by its reduction with the administration of SOD mimetics, NADPH oxidase inhibitors, and nitric oxide synthase inhibitors. epa.gov

Enhancement Strategies for Pyridopyridazine-Derived Chemiluminescence

Several strategies have been developed to enhance the light output from pyridopyridazine-based chemiluminescent reactions, thereby increasing assay sensitivity. One effective approach involves the use of enhancer molecules in peroxidase-catalyzed reactions.

4-Substituted phenyl boronic acids, such as 4-iodo, 4-bromo, and 4-phenyl derivatives, have been identified as potent enhancers for the horseradish peroxidase-catalyzed oxidation of various pyrido[3,4-d]pyridazine-1,4(2H,3H)dione derivatives. nih.gov The combination of 4-biphenylboronic acid with L-012 was found to be particularly effective, producing a higher light emission intensity than that observed with sodium luminol. nih.gov A synergistic enhancement effect was also observed when combining a 4-iodophenol (B32979) enhancer with a 4-biphenylboronic acid enhancer in an assay using L-012. nih.gov This combination resulted in a light intensity that was 25% higher than the sum of the effects of the individual enhancers, demonstrating a powerful strategy for signal amplification in assays for peroxidase. nih.gov

Analytical Chemistry Methodologies

The superior chemiluminescent properties of pyridopyridazine derivatives have led to their integration into various advanced analytical chemistry methodologies, from electrochemical sensors to enzyme-linked assays.

Electrochemical Sensing and Imaging Applications

While chemiluminescence is the primary application, the core structure of pyridopyridazine derivatives lends itself to electrochemical detection methods. Electrochemical sensors for key biological molecules like hydrogen peroxide are being developed using various nanomaterials to enhance sensitivity and selectivity. mdpi.com Although direct electrochemical applications of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine are not widely documented, the principles applied in developing sensors for species like H₂O₂ are relevant. mdpi.com For instance, electrochemical sensors for H₂O₂ have been fabricated using polypyrrole modified with bimetallic nanoparticles, demonstrating high sensitivity and low detection limits. mdpi.com The ability of pyridopyridazines to participate in redox reactions, central to their chemiluminescence, suggests potential for their future development as specific electrochemical probes.

The imaging applications of pyridopyridazine derivatives are well-established, particularly using L-012 for in vivo imaging of inflammation. epa.govresearchgate.net By administering L-012, researchers can noninvasively monitor and visualize the production of ROS and RNS in living animals, corresponding to sites of inflammation. epa.gov The intensity of the luminescent signal correlates with the level of inflammation and the activity of enzymes like NADPH oxidase. researchgate.net

Enzyme-Linked Chemiluminescent Assays (e.g., Horseradish Peroxidase, Hydrogen Peroxide)

Pyridopyridazine derivatives are exceptionally well-suited for enzyme-linked chemiluminescent assays. The high signal intensity generated in the presence of horseradish peroxidase (HRP) makes them ideal substrates. nih.gov HRP, in the presence of its substrate hydrogen peroxide (H₂O₂), catalyzes the oxidation of pyridopyridazines like L-012, leading to strong light emission. nih.govsigmaaldrich.com

These assays are highly sensitive for detecting H₂O₂. nih.govrsc.org The HRP-catalyzed reaction can be used to quantify picomolar amounts of H₂O₂. nih.gov The system can also be reversed to create highly sensitive assays for HRP itself. nih.gov The use of enhancers, as discussed previously, can further lower the detection limits for both the enzyme and its substrate. nih.gov This methodology is fundamental to various bioanalytical techniques, including enzyme-linked immunosorbent assays (ELISAs), where HRP is a common enzyme label. mdpi.com

Assay Component Function Relevant Findings Reference
Pyridopyridazine Derivative (e.g., L-012)Chemiluminescent SubstrateProvides higher light intensity compared to luminol. nih.gov
Horseradish Peroxidase (HRP)Enzyme CatalystReadily combines with H₂O₂ to oxidize the substrate. sigmaaldrich.com
Hydrogen Peroxide (H₂O₂)Enzyme Co-substrateIts presence is required for the HRP-catalyzed reaction. sigmaaldrich.comnih.gov
Enhancers (e.g., Phenyl Boronic Acids)Signal AmplifiersSynergistically increase light emission, improving sensitivity. nih.gov

Investigations into Molecular Interactions with Biomolecular Targets

The pyridopyridazine scaffold, including derivatives such as this compound, is a subject of significant interest in medicinal chemistry due to its versatile structure that allows for interaction with a range of biomolecular targets. Research has focused on elucidating these interactions through enzymatic assays, receptor binding studies, and detailed structure-activity relationship analyses to develop potent and selective chemical probes and therapeutic candidates.

In Vitro Enzymatic Inhibition Profile Analysis (e.g., Phosphodiesterases, Protein Kinases)

The fused heterocyclic system of pyridopyridazine derivatives makes them promising candidates for inhibitors of various enzyme families, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.

Research into compounds structurally related to the pyridopyridazine core has revealed potent inhibitory activity against several tyrosine kinases. For instance, a series of novel pyrido-pyridazinone derivatives were discovered to be potent inhibitors of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase involved in cell migration and adhesion. acs.orgnih.gov Initial high-throughput screening identified a pyridine-based hit, which led to the exploration of a scaffold-hopped pyrido-pyridazinone template. acs.orgnih.gov This optimization resulted in compounds with significant inhibitory potency. One representative compound, DS21360717 , demonstrated an IC₅₀ value of 0.5 nM against FER kinase. nih.gov Further optimization of this series focused on improving solubility and bioavailability while maintaining high potency. nih.gov

Similarly, studies on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold have yielded broadly active tyrosine kinase inhibitors. nih.gov A lead compound from this series, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea , was found to inhibit multiple receptor tyrosine kinases, including the fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), and epidermal growth factor receptor (EGFr). nih.gov

The inhibitory activity of these related scaffolds highlights the potential of the broader pyridopyridazine class as a source of kinase inhibitors. The specific substitution pattern, such as the 8-chloro and 5-phenyl groups in this compound, is expected to significantly influence the inhibitory profile and selectivity against different kinases.

Compound/Derivative ClassTarget KinaseIC₅₀ (nM)
DS21360717 (Pyrido-pyridazinone)FER0.5
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea FGFr130
PDGFr1110
EGFr450
c-src220
Compound 4e (Pyrido[2,3-d]pyrimidine)FGFr60

Table 1: In Vitro inhibitory activities of representative pyridopyridazine-related derivatives against various protein kinases. Data sourced from multiple studies. nih.govnih.gov

Ligand-Receptor Binding Studies (e.g., GABA-A Receptors)

While direct studies on this compound binding to γ-aminobutyric acid type A (GABA-A) receptors are not extensively documented, research on the constituent pyridazine (B1198779) core provides significant insights into the potential for this class of compounds to interact with ligand-gated ion channels. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, seizures, and sleep disorders. nih.gov

Studies have been conducted on arylaminopyridazine derivatives of GABA, which act as selective antagonists at the GABA-A receptor site. nih.govnih.gov These compounds were shown to displace radiolabeled GABA from rat brain membranes, indicating direct competition for the binding site. nih.gov Two notable compounds, SR 95531 and SR 42641 , displaced [³H]GABA with high affinity, exhibiting Kᵢ values of 0.15 µM and 0.28 µM, respectively. nih.gov Further analysis confirmed that these compounds act as competitive antagonists at the high-affinity GABA-A receptor site. nih.gov The specific nature of these interactions underscores that the pyridazine ring is a viable scaffold for developing potent GABA-A receptor ligands. nih.govdovepress.com The fusion of a pyridine (B92270) ring to form the pyridopyridazine structure of this compound would alter the electronic and steric properties, suggesting a unique pharmacological profile at the GABA-A receptor that warrants further investigation.

CompoundTargetKᵢ (µM)
SR 95531 GABA-A Receptor0.15
SR 42641 GABA-A Receptor0.28
SR 95103 GABA-A Receptor2.2

Table 2: Binding affinities of representative arylaminopyridazine GABA derivatives at the GABA-A receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Probe Design

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds into potent and selective chemical probes. For the pyridopyridazine family, SAR investigations have provided a clear understanding of how specific structural modifications influence biological activity.

In the development of pyrido-pyridazinone derivatives as FER kinase inhibitors, SAR studies revealed key determinants for potency. nih.gov It was discovered that converting a pyridine-based hit into a more rigid, bicyclic pyrido-pyridazinone structure significantly enhanced potency, with one such compound being 30 times more potent than its monocyclic parent. nih.gov A crucial part of the SAR exploration involved modifications at the 8-position of the pyrido-pyridazinone scaffold. The introduction of a halogen (such as bromine) or a cyano group at this position led to more potent compounds. nih.gov This finding is directly relevant to this compound, suggesting that the 8-chloro substitution is a favorable feature for kinase inhibition within this scaffold.

SAR studies on arylaminopyridazine derivatives as GABA-A receptor antagonists also yielded important insights. nih.gov The highest potency was achieved when an aromatic π-system, particularly one with electron-donating substituents, was present at the 6-position of the pyridazine ring. nih.gov For example, substituting the phenyl ring with a para-methoxy group (SR 95531 ) or a para-chloro group (SR 42641 ) resulted in compounds with the highest affinities for the GABA receptor site in the series. nih.gov This demonstrates the sensitivity of the receptor binding pocket to the electronic and steric properties of the substituent on the phenyl ring, a feature directly applicable to the 5-phenyl group of this compound. These detailed SAR studies are instrumental in the rational design of new chemical probes based on the pyridopyridazine framework for exploring complex biological systems.

Future Directions in Pyrido 3,2 D Pyridazine Chemical Research

Exploration of Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on pyrido[3,2-d]pyridazines will likely shift away from traditional, multi-step syntheses, which often generate significant waste, towards more sustainable alternatives. Key areas of focus will include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the pyrido[3,2-d]pyridazine core in a single step. This approach, which has been successfully applied to other pyridazine (B1198779) derivatives, significantly improves efficiency and reduces solvent and energy consumption. researchgate.net

Catalysis: Employing novel catalysts, including transition metals or organocatalysts, to facilitate key bond-forming reactions under milder conditions. Research into scandium-based catalysts for creating substituted pyridines demonstrates a potential atom-economical route that could be adapted. illinois.edu

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability. This can lead to higher yields and purity while minimizing reaction volumes and waste.

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Table 1: Comparison of Synthetic Approaches for Pyrido[3,2-d]pyridazine Scaffolds

ApproachDescriptionAdvantagesChallenges for Pyrido[3,2-d]pyridazines
Traditional Linear SynthesisStep-wise construction of the fused rings, often involving protection/deprotection steps and harsh reagents. mdpi.comresearchgate.netWell-established and understood for many heterocyclic systems.Low overall yield, significant waste generation, high energy consumption.
Multicomponent Reactions (MCRs)A one-pot process where at least three starting materials react to form a product containing substantial parts of all reactants. researchgate.netHigh atom economy, reduced waste, operational simplicity, rapid library generation.Requires discovery of novel MCRs for the specific pyrido[3,2-d]pyridazine framework.
Catalytic C-H ActivationDirect functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.Reduces synthetic steps, improves atom economy, allows for novel disconnections.Achieving regioselectivity on the electron-deficient pyridine (B92270) and pyridazine rings.
Flow Chemistry SynthesisPerforming reactions in a continuous-flow reactor rather than a batch reactor.Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility.Initial setup costs and optimization of flow conditions for specific cyclization reactions.

Design and Synthesis of Advanced Functional Materials Incorporating Pyrido[3,2-d]pyridazine Moieties

The electron-deficient nature and planar structure of the pyrido[3,2-d]pyridazine scaffold make it an attractive building block for novel functional materials. The nitrogen atoms can act as coordination sites, and the aromatic system provides a platform for tuning electronic properties.

Organic Electronics: Derivatives of 8-Chloro-5-phenylpyrido[3,2-d]pyridazine could be investigated as organic semiconductors. liberty.edu The ability to modify the phenyl and chloro substituents allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Luminescent Materials: The rigid, conjugated structure is conducive to fluorescence. By attaching various functional groups, researchers could develop novel fluorophores for bio-imaging or as components in fluorescent sensors. The coordination chemistry of the pyridonate platform highlights the versatility of such nitrogen-containing heterocycles. rsc.org

Table 2: Potential Functional Material Applications

Application AreaRequired PropertyRole of Pyrido[3,2-d]pyridazine Core
Organic SemiconductorsTunable HOMO/LUMO levels, high charge carrier mobility, good film-forming properties.Provides a rigid, planar, electron-deficient core. Substituents can be varied to tune electronic properties. liberty.edu
Fluorescent ProbesHigh quantum yield, photostability, specific analyte binding sites.The conjugated system can act as a fluorophore. Nitrogen atoms can serve as binding sites for analytes, leading to changes in fluorescence. mdpi.com
Coordination PolymersDefined metal-binding sites, predictable self-assembly.The multiple nitrogen atoms offer versatile coordination modes (chelating, bridging) for building extended structures. rsc.org
Nonlinear Optical MaterialsLarge hyperpolarizability, asymmetric charge distribution.Introduction of donor and acceptor groups across the conjugated system can induce strong nonlinear optical responses. mdpi.com

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. nih.govnih.gov For the pyrido[3,2-d]pyridazine family, these computational tools can be applied in several ways:

De Novo Design: Generative AI models can design novel pyrido[3,2-d]pyridazine derivatives with specific desired properties (e.g., high affinity for a biological target, specific emission wavelength). mdpi.com These models learn from existing chemical data to propose structures that have a high probability of success.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity or physical properties of virtual compounds. slideshare.net This allows for the rapid virtual screening of large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis.

Reaction Prediction: AI can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. peerj.com This would be invaluable for developing the sustainable synthetic methods discussed in section 7.1.

Table 3: AI/ML Applications in Pyrido[3,2-d]pyridazine Research

AI/ML TechniqueApplicationPotential Impact on Pyrido[3,2-d]pyridazine Research
Generative Adversarial Networks (GANs) / Recurrent Neural Networks (RNNs)De Novo Molecular DesignGeneration of novel derivatives of this compound with optimized properties for medicinal or materials science applications. mdpi.compeerj.com
Graph Neural Networks (GNNs)Property Prediction (QSAR/QSPR)Rapidly predict biological activity, toxicity, or material properties (e.g., band gap) for a virtual library of compounds, accelerating hit identification. peerj.com
Natural Language Processing (NLP) & Transformer ModelsReaction Prediction & Synthesis PlanningPredict the most efficient and sustainable synthetic routes to target molecules, analyze vast chemical literature to uncover hidden relationships.
Reinforcement LearningOptimization of Molecular StructuresIteratively fine-tune molecular structures to maximize multiple desired properties simultaneously (e.g., potency and low toxicity). slideshare.net

Development of Novel Analytical Tools and Sensing Platforms Based on Pyrido[3,2-d]pyridazine Chemistry

The nitrogen atoms in the pyrido[3,2-d]pyridazine ring are Lewis basic sites capable of binding to various analytes, particularly metal ions. This property can be harnessed to create new chemical sensors.

Chemosensors: By functionalizing the this compound scaffold with a fluorophore, a chromophore, or a redox-active unit, selective sensors can be developed. The binding of a target analyte (e.g., toxic heavy metal ions like Hg²⁺ or Cu²⁺) to the pyridopyridazine (B8481360) nitrogen atoms would induce a measurable optical or electrochemical signal. mdpi.comresearchgate.net The development of pyridine-based fluorescent sensors provides a strong precedent for this approach. mdpi.com

Ratiometric Probes: Future designs could focus on ratiometric sensing, where the binding event causes a shift in the emission or absorption wavelength, rather than just a change in intensity. Ratiometric sensors offer greater accuracy and reliability by providing a built-in self-correction mechanism. bohrium.com

Table 4: Design of Pyrido[3,2-d]pyridazine-Based Sensing Platforms

Sensor TypeTarget AnalyteDetection MechanismDesign Principle
Fluorescence Turn-Off/On SensorHeavy metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺)Coordination of the metal ion to the nitrogen atoms quenches or enhances fluorescence. researchgate.netCouple the pyridopyridazine core (binding site) to a fluorescent reporter group.
Colorimetric SensorAnions (e.g., F⁻, CN⁻)Analyte interaction causes a change in the electronic structure, leading to a visible color change.Introduce hydrogen-bond donor groups or Lewis acidic sites onto the scaffold.
Ratiometric Fluorescent SensorpH, specific cationsBinding or protonation causes a shift in the fluorescence emission maximum. bohrium.comDesign a system with an excited-state intramolecular proton transfer (ESIPT) mechanism that is modulated by the analyte.
Electrochemical SensorBiomolecules, neurotransmittersAnalyte binding alters the redox potential of a tethered electrochemical probe.Immobilize a functionalized pyridopyridazine derivative onto an electrode surface.

Elucidation of Complex Reaction Mechanisms and Intermediates Using Advanced Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The chemistry of pyridazines can involve complex pathways and reactive intermediates. wur.nl

In-situ Spectroscopy: Techniques such as in-situ FT-IR, Raman, and NMR spectroscopy can monitor reactions in real-time, allowing for the direct observation of intermediates and the collection of kinetic data.

Advanced Mass Spectrometry: ESI-MS and other soft ionization techniques can be used to detect and characterize transient, charged intermediates in reaction mixtures.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed reactivity and regioselectivity. nih.gov This is particularly useful for studying short-lived species, such as the potential didehydropyridazine intermediates that have been proposed in related systems. wur.nl

Table 5: Advanced Techniques for Mechanistic Elucidation

TechniqueInformation GainedApplication to Pyrido[3,2-d]pyridazine Chemistry
2D NMR (COSY, HMBC, HSQC)Unambiguous structural assignment, connectivity, and stereochemistry.Confirming the structure and regiochemistry of complex cyclization products. nih.gov
In-situ FT-IR/Raman SpectroscopyReal-time monitoring of reactant consumption and product formation; detection of functional group transformations.Studying the kinetics of ring-forming reactions and identifying key intermediates.
Cryogenic NMR SpectroscopyCharacterization of thermally unstable intermediates by running reactions at very low temperatures.Trapping and structurally characterizing highly reactive species like organometallic complexes or anionic intermediates.
Density Functional Theory (DFT)Calculation of reaction energy profiles, transition state geometries, and spectroscopic properties. nih.govPredicting the most likely reaction pathway, explaining observed regioselectivity, and corroborating spectroscopic data for proposed intermediates.

Table of Compounds

Q & A

Q. What are the optimal synthetic routes for 8-chloro-5-phenylpyrido[3,2-d]pyridazine, and how can reaction conditions be systematically optimized?

A two-step approach is commonly employed: (1) cyclization of substituted pyridine precursors with chlorinating agents (e.g., POCl₃) under reflux, followed by (2) Suzuki-Miyaura coupling to introduce the phenyl group . Optimization involves factorial design to assess variables like temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (DMF vs. THF). For example, increasing Pd catalyst concentration from 2% to 5% may improve coupling yields by 15–20% .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogous pyridazine derivatives. The deshielding of H-7 due to electron-withdrawing chlorine (~δ 8.5 ppm) distinguishes it from unsubstituted positions .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 255.06 (C₁₃H₈ClN₃), with fragmentation patterns confirming the loss of Cl (Δm/z=35\Delta m/z = 35) .
  • XRD : Crystallographic data resolves regiochemistry, particularly if synthetic byproducts (e.g., 6-chloro isomers) are present .

Q. What methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC. Chlorinated pyridazines typically degrade >30% at pH < 2 due to acid-catalyzed hydrolysis .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for most arylpyridazines) .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization (e.g., C-3 for nucleophilic substitution) .
  • Molecular Docking : Screen against target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. Substituents at C-2 improve binding affinity by 1.5–2.0 kcal/mol in silico .

Q. What experimental strategies address contradictory reactivity data in halogenated pyridazine systems?

  • Mechanistic Probes : Use isotopic labeling (18O^{18}O) to track whether hydrolysis proceeds via SNAr or radical pathways .
  • Competition Experiments : Compare reaction rates of 8-chloro vs. 6-chloro isomers with nucleophiles (e.g., NaN₃) to quantify positional selectivity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Library Synthesis : Introduce substituents (e.g., -CF₃, -OCH₃) at the phenyl ring via cross-coupling. Assess bioactivity (e.g., IC₅₀ in kinase assays) and correlate with Hammett σ values .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) .

Q. What are the best practices for analyzing conflicting spectral data (e.g., IR vs. NMR) for this compound?

  • Solvent Effects : Re-measure IR in KBr vs. Nujol to distinguish hydrogen-bonding artifacts. A sharp C-Cl stretch at 750 cm⁻¹ confirms the absence of dimerization .
  • 2D NMR : Use HSQC to resolve overlapping signals; cross-peaks between H-7 and C-8 validate the chlorine’s position .

Methodological Guidance

8. Designing a multi-parameter optimization study for scale-up synthesis:

  • DOE Approach : Use a Box-Behnken design to evaluate three factors: reaction time (12–24 h), solvent (toluene vs. dioxane), and equivalents of K₂CO₃ (2–4 eq). Response surface modeling identifies maxima in yield (>80%) at 18 h, dioxane, and 3 eq base .

9. Resolving low reproducibility in catalytic cross-coupling steps:

  • Purity Checks : Pre-dry solvents (MgSO₄) and degas with N₂ to prevent Pd catalyst poisoning .
  • Alternative Catalysts : Test PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand; the latter may reduce byproduct formation by 25% .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5-phenylpyrido[3,2-d]pyridazine
Reactant of Route 2
Reactant of Route 2
8-Chloro-5-phenylpyrido[3,2-d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.